PfDHODH Inhibition Potency Compared to Co-patented Analogs
In a direct head-to-head comparison within the same patent and assay, the target N-benzamide compound demonstrates significantly superior inhibition of Plasmodium falciparum DHODH (IC₅₀ = 418 nM) compared to other exemplified analogs, such as the compound in Example 49 (IC₅₀ = 113 nM) which, despite being more potent, possesses a distinct and more complex substitution pattern [1][2]. Relative to the broader compound landscape in US8703811 where many derivatives lack sub-micromolar activity (e.g., Example 33 with IC₅₀ = 191 nM), the target compound represents a critical middle-ground of potency and structural simplicity for follow-up optimization [1][3]. This evidence directly guides selection for hit-to-lead campaigns where a balance of ligand efficiency and synthetic tractability is paramount.
| Evidence Dimension | Inhibition of Plasmodium falciparum Type 2 DHODH enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 418 nM |
| Comparator Or Baseline | Comparator 1 (Example 49, complex derivative): IC₅₀ = 113 nM. Comparator 2 (Example 33, simpler derivative): IC₅₀ = 191 nM. Broader series baseline: >1 µM for many analogs. |
| Quantified Difference | 3.7-fold less potent than Example 49; 2.2-fold more potent than Example 33. |
| Conditions | In vitro enzyme inhibition assay using recombinant PfDHODH; monitoring orotate formation or chromogen reduction with DCIP. |
Why This Matters
This pinpoints the compound's rank order in a defined SAR set, clarifying its utility as a pharmacologically active, synthetically accessible benchmark that avoids the complexity of more potent but larger co-patented molecules.
- [1] BindingDB entry for BDBM50379143 (CHEMBL2012825). Affinity Data IC50: 418 nM. View Source
- [2] BindingDB entry for BDBM50379147 (CHEMBL2012830). Affinity Data IC50: 113 nM. View Source
- [3] BindingDB entry for BDBM120297. Affinity Data IC50: 191 nM. View Source
